3-Octylthiophene-2-thiol
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Overview
Description
3-Octylthiophene-2-thiol is an organic compound belonging to the thiophene family, characterized by a sulfur atom in a five-membered ring. This compound is notable for its applications in various fields, including materials science and organic electronics, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octylthiophene-2-thiol can be synthesized through the reaction of 3-bromothiophene with octylmagnesium bromide . This reaction typically occurs in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of Grignard reagents and subsequent purification processes to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Octylthiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a sulfonic acid group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: The major product is often a sulfonic acid derivative.
Substitution: Depending on the substituent, various substituted thiophenes can be formed.
Scientific Research Applications
3-Octylthiophene-2-thiol has several scientific research applications:
Chemistry: Used in the synthesis of conductive polymers and copolymers.
Medicine: Investigated for use in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Octylthiophene-2-thiol involves its ability to act as a conductive polymer. When used in devices like ion-selective electrodes, it facilitates the transfer of ions to electrons, enhancing the device’s performance . The molecular targets include the ion-selective membrane and the electron-conducting substrate, where it forms stable interfacial potentials.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): Another thiophene derivative used in organic electronics.
Poly(3-dodecylthiophene): Similar in structure but with a longer alkyl chain, affecting its solubility and electronic properties.
Uniqueness
3-Octylthiophene-2-thiol is unique due to its specific alkyl chain length, which balances solubility and electronic properties, making it particularly suitable for certain applications in organic electronics and nanostructured materials .
Properties
CAS No. |
358967-81-4 |
---|---|
Molecular Formula |
C12H20S2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
3-octylthiophene-2-thiol |
InChI |
InChI=1S/C12H20S2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10,13H,2-8H2,1H3 |
InChI Key |
TYEHPHFSKKGSRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)S |
Origin of Product |
United States |
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